1-Benzyl-5-benzylidenepyrrolidin-2-one
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Overview
Description
Preparation Methods
The synthesis of 1-Benzyl-5-benzylidenepyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the condensation of benzaldehyde with 1-benzylpyrrolidin-2-one under basic conditions . The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide. The mixture is refluxed for several hours, followed by purification through recrystallization.
Chemical Reactions Analysis
1-Benzyl-5-benzylidenepyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond in the benzylidene group to a single bond, forming 1-benzyl-5-benzylpyrrolidin-2-one.
Substitution: Nucleophilic substitution reactions can occur at the benzylidene group, where nucleophiles such as amines or thiols can replace the benzylidene moiety.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in the corresponding saturated compounds.
Scientific Research Applications
1-Benzyl-5-benzylidenepyrrolidin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in various organic synthesis reactions.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications in treating infections, cancer, and inflammatory diseases.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Benzyl-5-benzylidenepyrrolidin-2-one involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is believed to exert its effects by modulating enzyme activity and interacting with cellular receptors. The benzylidene group may play a crucial role in its biological activity by facilitating interactions with target proteins.
Comparison with Similar Compounds
1-Benzyl-5-benzylidenepyrrolidin-2-one can be compared with other similar compounds, such as:
1-Benzyl-2-pyrrolidinone: This compound lacks the benzylidene group and has different chemical and biological properties.
Pyrrolidin-2-one derivatives: These compounds share the pyrrolidinone core structure but differ in their substituents, leading to variations in their biological activities and applications.
The uniqueness of this compound lies in its benzylidene group, which imparts distinct chemical reactivity and biological activity compared to other pyrrolidinone derivatives.
Properties
CAS No. |
897397-12-5 |
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Molecular Formula |
C18H17NO |
Molecular Weight |
263.3 g/mol |
IUPAC Name |
1-benzyl-5-benzylidenepyrrolidin-2-one |
InChI |
InChI=1S/C18H17NO/c20-18-12-11-17(13-15-7-3-1-4-8-15)19(18)14-16-9-5-2-6-10-16/h1-10,13H,11-12,14H2 |
InChI Key |
CBCYFMKMXZVCMO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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